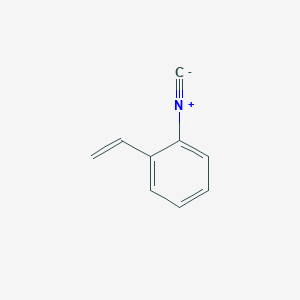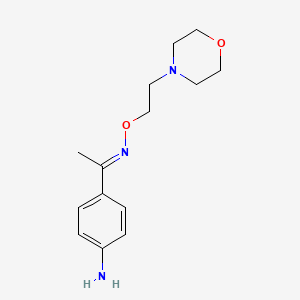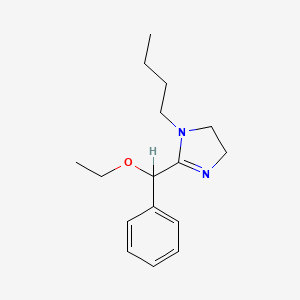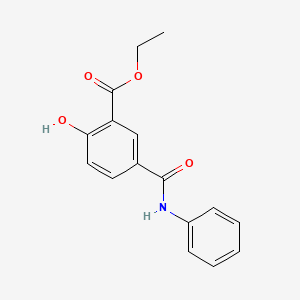![molecular formula C6H8N10O14 B14680698 N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide CAS No. 35082-21-4](/img/structure/B14680698.png)
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide is a complex organic compound characterized by the presence of nitroso and trinitroethyl groups
Preparation Methods
The synthesis of N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide involves multiple steps. One common method is the nitration of appropriate precursors using nitric acid under controlled conditions. . Industrial production methods may involve large-scale nitration and reduction processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The nitroso and nitro groups can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include nitric acid, reducing agents like hydrogen or metal hydrides, and nucleophiles such as amines
Scientific Research Applications
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: Investigated for its potential effects on biological systems, including its role in nitrosation and nitrosylation reactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and explosives due to its high energy content
Mechanism of Action
The mechanism of action of N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide involves its interaction with molecular targets through nitrosation and nitrosylation processes. These reactions can modify proteins, nucleic acids, and other biomolecules, affecting their function and activity. The compound’s effects are mediated through the formation of nitroso and nitro intermediates, which can participate in various biochemical pathways .
Comparison with Similar Compounds
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide can be compared with other nitroso and nitro compounds, such as:
Nitrosamines: Similar in structure but differ in their specific functional groups and reactivity.
Nitroalkanes: Contain nitro groups but lack the nitroso functionality.
Nitrosothiols: Feature nitroso groups attached to sulfur atoms instead of carbon or nitrogen. The uniqueness of this compound lies in its combination of nitroso and trinitroethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
35082-21-4 |
|---|---|
Molecular Formula |
C6H8N10O14 |
Molecular Weight |
444.19 g/mol |
IUPAC Name |
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide |
InChI |
InChI=1S/C6H8N10O14/c17-7-9(3-5(11(19)20,12(21)22)13(23)24)1-2-10(8-18)4-6(14(25)26,15(27)28)16(29)30/h1-4H2 |
InChI Key |
KEMQCJUGPHSILU-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O)N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)


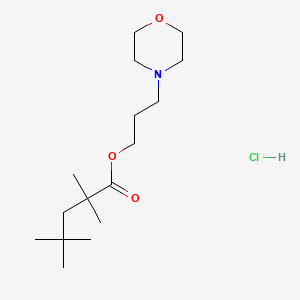
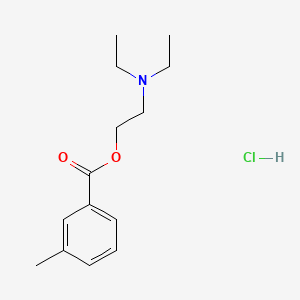
![1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14680675.png)
![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)


